Unii-7Q26YN85LO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-7Q26YN85LO involves multiple steps, including the formation of complex molecular structures. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular configuration .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle complex chemical synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Unii-7Q26YN85LO undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Unii-7Q26YN85LO has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of glucocorticoid receptor antagonists.
Biology: It helps in understanding the role of glucocorticoid receptors in glucose metabolism and liver function.
Medicine: It is investigated for its potential to treat Type 2 Diabetes by reducing hepatic glucose production and improving lipid profiles.
Industry: It is used in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
Unii-7Q26YN85LO exerts its effects by selectively antagonizing the glucocorticoid receptor in the liver. This inhibition prevents the liver from increasing glucose production in response to glucocorticoids. As a result, it helps reduce elevated hepatic glucose production in patients with Type 2 Diabetes. The compound also impacts lipid metabolism by reducing low-density lipoprotein cholesterol, triglycerides, and free fatty acids in the plasma .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Unii-7Q26YN85LO include other glucocorticoid receptor antagonists such as:
Mifepristone: Used for its antiglucocorticoid and antiprogestin properties.
RU-486: Known for its use in medical termination of pregnancy and as a glucocorticoid receptor antagonist.
Uniqueness
This compound is unique due to its liver-selective action, which makes it particularly effective in targeting hepatic glucose production without affecting other glucocorticoid-regulated processes in the body. This selectivity reduces the risk of systemic side effects and enhances its therapeutic potential for treating Type 2 Diabetes .
Properties
CAS No. |
639520-46-0 |
---|---|
Molecular Formula |
C54H75NO7 |
Molecular Weight |
850.2 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-[2-[4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N-methylanilino]ethoxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C54H75NO7/c1-7-22-54(61)24-21-43-40-15-11-34-27-37(56)14-16-39(34)49(40)41(31-52(43,54)4)33-9-12-36(13-10-33)55(6)25-26-62-38-20-23-51(3)35(28-38)29-46(57)50-44-18-17-42(32(2)8-19-48(59)60)53(44,5)47(58)30-45(50)51/h9-10,12-13,27,32,35,38,40-47,50,57-58,61H,8,11,14-21,23-26,28-31H2,1-6H3,(H,59,60)/t32-,35+,38+,40+,41-,42-,43+,44+,45+,46-,47+,50+,51+,52+,53-,54+/m1/s1 |
InChI Key |
LEUWECPXLBIBOF-NZWIZOFBSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)CCO[C@H]6CC[C@]7([C@@H](C6)C[C@H]([C@@H]8[C@@H]7C[C@@H]([C@]9([C@H]8CC[C@@H]9[C@H](C)CCC(=O)O)C)O)O)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)CCOC6CCC7(C(C6)CC(C8C7CC(C9(C8CCC9C(C)CCC(=O)O)C)O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.